7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-3-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-10-11-6(8)2-3-9-7(5)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYHYMPRRFDVDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=CC=C(N2N=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678362 | |
| Record name | 7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159982-82-7 | |
| Record name | 7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Advanced Derivatization of 7 Chloro 3 Methylpyrazolo 1,5 a Pyrimidine
Nucleophilic Aromatic Substitution Reactions at the C-7 Position
The pyrazolo[1,5-a]pyrimidine (B1248293) nucleus, particularly when substituted with halogen atoms, is susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C-7 position is notably reactive, a characteristic attributed to the electron-withdrawing nature of the adjacent nitrogen atom in the pyrimidine (B1678525) ring. This heightened electrophilicity at C-7 facilitates the displacement of the chloride ion by a variety of nucleophiles.
Research has demonstrated the selective and efficient substitution of the C-7 chlorine. For instance, in the synthesis of novel selective PI3Kδ inhibitors, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) was treated with morpholine (B109124) in the presence of potassium carbonate. The reaction proceeded at room temperature with high selectivity for the C-7 position, affording 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine in 94% yield. nih.gov This high degree of regioselectivity underscores the pronounced reactivity of the C-7 position over the C-5 position in SNAr reactions. nih.gov This preferential reactivity makes the C-7 chloro group an excellent leaving group for introducing diverse nitrogen-, oxygen-, and sulfur-based nucleophiles, providing a straightforward route to a library of C-7 functionalized pyrazolo[1,5-a]pyrimidines.
| Starting Material | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine | K₂CO₃, Room Temperature | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | 94% | nih.gov |
Electrophilic Substitution Patterns on the Pyrazolo[1,5-a]pyrimidine Nucleus
While the pyrimidine ring is electron-deficient and generally unreactive towards electrophiles, the fused pyrazole (B372694) ring is more electron-rich and can undergo electrophilic substitution. Studies on the functionalization of the pyrazolo[1,5-a]pyrimidine core indicate that electrophilic aromatic substitution reactions, such as nitration and halogenation, typically occur at the C-3 position of the pyrazole moiety. nih.gov
For example, a microwave-assisted protocol using N-halosuccinimides (NXS) as a halogen source allows for the functionalization of 7-arylpyrazolo[1,5-a]pyrimidines at the C-3 position, producing halide derivatives in high yields. nih.gov This regioselectivity is a key feature of the scaffold's reactivity, allowing for controlled derivatization of the pyrazole ring while the pyrimidine ring remains available for nucleophilic attack.
Palladium-Catalyzed Cross-Coupling Reactions for C-Cl Bond Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the pyrazolo[1,5-a]pyrimidine scaffold is amenable to such transformations. The C-Cl bond, particularly at the C-5 and C-7 positions, can be functionalized using standard cross-coupling protocols, including the Suzuki-Miyaura and Buchwald-Hartwig reactions.
While direct Suzuki coupling at the C-7 chloro position of the title compound is not extensively detailed, related structures demonstrate the feasibility of this transformation. For instance, after selective nucleophilic substitution at C-7, the remaining chlorine at C-5 of the resulting 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine intermediate can undergo Suzuki coupling with various boronic acids or esters. nih.gov These reactions are typically performed in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and an aqueous base, leading to C-5 arylated products in good yields. nih.gov
Furthermore, extensive research on related 3-bromo- (B131339) and 5-chloro-pyrazolo[1,5-a]pyrimidines highlights the utility of Suzuki-Miyaura coupling for introducing aryl and heteroaryl moieties onto the core structure. nih.govmdpi.comnih.gov These studies often employ catalysts like PdCl₂(PPh₃)₂ or advanced systems such as XPhosPdG2 to achieve high yields and prevent side reactions like dehalogenation. nih.govrsc.org The successful application of these methods on closely related analogues strongly supports the potential for functionalizing the C-7 chloro group of 7-chloro-3-methylpyrazolo[1,5-a]pyrimidine via similar palladium-catalyzed pathways.
| Starting Material | Coupling Partner | Reaction Type | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | Indole-4-boronic acid pinacol (B44631) ester | Suzuki | Pd(PPh₃)₄, Na₂CO₃ | C-5 arylated derivative | 83% | nih.gov |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivative | 4-Methoxyphenylboronic acid | Suzuki | PdCl₂(PPh₃)₂ / XPhosPdG2 | C-3 arylated derivative | 93% | nih.govmdpi.com |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivative | 2-Thienylboronic acid | Suzuki | XPhosPdG2 / XPhos | C-3 heteroarylated derivative | 79% | nih.gov |
Functional Group Interconversions on the Pyrazolo[1,5-a]pyrimidine Core
Functional group interconversions are fundamental in the synthetic manipulation of the pyrazolo[1,5-a]pyrimidine core and its derivatives. A primary example involves the conversion of hydroxyl groups on the pyrimidine ring to chloro groups, which then serve as reactive handles for subsequent nucleophilic substitution or cross-coupling reactions.
The synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine is achieved through the chlorination of the corresponding 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. This transformation is typically carried out by heating the diol precursor with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), resulting in the dichloro derivative in moderate to good yields (e.g., 61%). nih.gov
In addition to transformations on the core itself, functional groups on substituents can also be interconverted. For example, a 3-carbonitrile substituted pyrazolo[1,5-a]pyrimidine can be partially hydrolyzed with sulfuric acid to yield the corresponding 3-carboxamide derivative. researchgate.net Alternatively, the same carbonitrile can react with hydroxylamine (B1172632) to form an amidoxime, which can be further cyclized into 1,2,4-oxadiazole (B8745197) moieties by treatment with acetic anhydride (B1165640) or benzoyl chloride. researchgate.net These interconversions significantly expand the structural diversity accessible from a common intermediate.
Direct Acetylation of the Pyrazolo[1,5-a]pyrimidine Framework
Direct C-H functionalization, such as Friedel-Crafts-type acetylation, offers an atom-economical route to introduce ketone functionalities onto aromatic systems. Recently, the first successful direct acetylation of the pyrazolo[1,5-a]pyrimidine (PP) core has been reported. nih.govacs.org
This novel method utilizes a microwave-assisted, boron trifluoride (BF₃)-mediated reaction. nih.govacs.org The protocol is operationally simple and provides access to acetylated pyrazolo[1,5-a]pyrimidines in high yields under mild conditions using inexpensive reagents. This breakthrough allows for the introduction of a methyl ketone group directly onto the electron-rich pyrazole ring of the scaffold, a transformation that was previously not established for this heterocyclic system. The resulting acetylated products serve as valuable building blocks for further derivatization. nih.govacs.org
Advanced Structural Elucidation and Characterization of 7 Chloro 3 Methylpyrazolo 1,5 a Pyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, the chemical shifts (δ) of the protons are characteristic of their position on the fused ring system.
For instance, in a related derivative, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, the ¹H NMR spectrum showed distinct singlets for the methyl group at 4.08 ppm and the chloromethyl group at 4.92 ppm. mdpi.com The proton on the pyrazole (B372694) ring was observed at 8.46 ppm. mdpi.com This data allows for the precise assignment of proton signals to their respective positions in the molecule.
A general representation of expected ¹H NMR signals for a substituted pyrazolo[1,5-a]pyrimidine is provided in the interactive table below.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| CH₃ | 2.0 - 3.0 | Singlet |
| Pyrazole-H | 7.5 - 8.5 | Singlet or Doublet |
| Pyrimidine-H | 6.5 - 9.0 | Doublet or Singlet |
Note: The exact chemical shifts and multiplicities will vary depending on the specific substitution pattern and the solvent used.
¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with the chemical shift being indicative of its electronic environment.
In the analysis of various 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles, the carbon signals were assigned based on their chemical shifts. chimicatechnoacta.ru For example, the carbon of the nitrile group (C≡N) typically appears around 114-120 ppm, while the carbons of the pyrazole and pyrimidine (B1678525) rings resonate at distinct positions depending on their substituents. chimicatechnoacta.ru
An interactive table of typical ¹³C NMR chemical shifts for the pyrazolo[1,5-a]pyrimidine core is presented below.
| Carbon | Expected Chemical Shift (ppm) |
| C-CH₃ | 15 - 25 |
| C-2 | 140 - 150 |
| C-3 | 100 - 115 |
| C-3a | 145 - 155 |
| C-5 | 150 - 165 |
| C-6 | 105 - 115 |
| C-7 | 140 - 160 |
Note: These are approximate ranges and can be influenced by substituents and solvent effects.
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and for determining the connectivity between atoms.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons in the molecular structure.
HMQC (Heteronuclear Multiple Quantum Coherence) : HMQC correlates proton signals with the signals of directly attached carbon atoms, providing a direct link between the ¹H and ¹³C spectra.
The application of these techniques has been crucial in the structural elucidation of pyrazolo[1,5-a]pyrimidine derivatives, enabling the unambiguous assignment of all proton and carbon resonances. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy.
For example, in the synthesis of 3-bromo-N-[(prop-2-ynyl)amino]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, HRMS (ESI) was used to confirm the molecular formula. The calculated m/z for [M+H]⁺ was 318.9801, and the experimentally found value was 318.9802, confirming the elemental composition of C₁₀H₇BrF₃N₄. mdpi.com
The predicted monoisotopic mass for 7-chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine (B3381497) is 181.04068 Da. uni.lu An HRMS experiment would be expected to yield a value very close to this, thus confirming the molecular formula C₈H₈ClN₃.
X-ray Crystallography for Definitive Solid-State Structure and Conformational Analysis
X-ray crystallography provides the most definitive structural information for crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms in the solid state can be determined, including bond lengths, bond angles, and torsional angles.
The following interactive table summarizes the crystallographic data for a related derivative, 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. nih.gov
| Parameter | Value |
| Molecular Formula | C₈H₄Cl₂N₄ |
| Molecular Weight | 227.05 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.9817 (4) |
| b (Å) | 18.4025 (15) |
| c (Å) | 10.1526 (9) |
| β (°) | 95.924 (1) |
| Volume (ų) | 925.78 (13) |
Infrared (IR) Spectroscopy for Functional Group Presence
Infrared (IR) spectroscopy is a important analytical technique for the characterization of 7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine and its derivatives. By analyzing the absorption of infrared radiation at specific wavenumbers, it is possible to identify the key functional groups within the molecule, confirming its structural integrity. The vibrational modes of the bonds within the pyrazolo[1,e-a]pyrimidine core, as well as its substituents, give rise to a unique spectral fingerprint.
The IR spectrum of pyrazolo[1,5-a]pyrimidine derivatives is characterized by several key absorption regions. The high-wavenumber region, typically above 3000 cm⁻¹, is dominated by C-H stretching vibrations. Aromatic C-H stretching from the fused ring system is expected in the 3100-3000 cm⁻¹ range, while aliphatic C-H stretching from the methyl group at the C3 position appears between 3000-2850 cm⁻¹.
The fingerprint region, which is rich with information, contains the characteristic vibrations of the heterocyclic ring system. The stretching vibrations of the C=N and C=C bonds within the pyrazolo[1,5-a]pyrimidine skeleton typically appear in the 1630-1450 cm⁻¹ range. For instance, in some derivatives, a distinct band for the C=N stretch is observed around 1625 cm⁻¹. The C-N stretching vibrations can be seen at approximately 1200-1160 cm⁻¹.
The table below summarizes the principal IR absorption bands and their assignments for the functional groups present in this compound and its derivatives, based on data from related compounds.
Interactive Table: Characteristic IR Absorption Bands for this compound and Derivatives
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |
| Stretching | Aromatic C-H | 3100 - 3000 | Medium |
| Stretching | Aliphatic C-H (Methyl) | 3000 - 2850 | Medium |
| Stretching | C=N (Ring) | 1630 - 1550 | Medium to Strong |
| Stretching | C=C (Ring) | 1600 - 1450 | Medium to Strong |
| Bending | C-H (Aromatic) | 900 - 750 | Strong |
| Stretching | C-N (Ring) | 1200 - 1160 | Medium |
| Stretching | C-Cl | 850 - 550 | Medium to Strong |
Computational Chemistry and Theoretical Investigations of 7 Chloro 3 Methylpyrazolo 1,5 a Pyrimidine
Density Functional Theory (DFT) Calculations for Electronic and Geometrical Properties
DFT has become a important tool for examining the electronic and reactivity characteristics of various molecules, including fused N-heterocycles like pyrazolo[1,5-a]pyrimidines. rsc.org These calculations allow for the exploration of molecular geometries, electronic distributions, and orbital energies.
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation. For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, the fused ring system is generally planar. nih.gov In the case of 7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine, the pyrazole (B372694) and pyrimidine (B1678525) rings are expected to be nearly coplanar. The presence of the methyl group at the 3-position and the chlorine atom at the 7-position are the main structural features.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| C-Cl Bond Length | ~1.74 Å |
| C-N Bond Lengths (pyrimidine) | ~1.32 - 1.38 Å |
| C-N Bond Lengths (pyrazole) | ~1.33 - 1.39 Å |
| N-N Bond Length | ~1.36 Å |
| C-C Bond Lengths | ~1.39 - 1.43 Å |
| Dihedral Angle (between rings) | < 5° |
Note: These are estimated values based on DFT calculations of similar pyrazolo[1,5-a]pyrimidine structures.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and its ability to undergo electronic transitions.
For pyrazolo[1,5-a]pyrimidine derivatives, the distribution of HOMO and LUMO densities is influenced by the substituents. rsc.org The HOMO is typically spread over the electron-rich pyrazole moiety, while the LUMO is often located on the more electron-deficient pyrimidine ring. The presence of an electron-withdrawing chlorine atom at the 7-position is expected to lower the energy of the LUMO, while the electron-donating methyl group at the 3-position would raise the energy of the HOMO.
The HOMO-LUMO gap is a critical parameter for assessing the reactivity of the molecule. A smaller gap suggests higher reactivity. DFT calculations can provide precise values for these orbital energies.
Table 2: Predicted Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 to -7.0 |
| LUMO | -1.5 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
Note: These are estimated values based on DFT calculations of analogous pyrazolo[1,5-a]pyrimidine systems.
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).
In this compound, the nitrogen atoms of the pyrimidine and pyrazole rings are expected to be the most electron-rich centers, appearing as red or yellow regions on the MEP map. These sites are prone to interactions with electrophiles. The area around the chlorine atom will also exhibit negative potential. Conversely, the hydrogen atoms of the methyl group and the aromatic protons will show positive potential, appearing as blue regions. The MEP analysis is instrumental in understanding intermolecular interactions. rsc.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited state properties of molecules, including their electronic absorption and emission spectra. rsc.orgrsc.org For pyrazolo[1,5-a]pyrimidine derivatives, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
The electronic transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. The nature of these transitions, such as n→π* or π→π*, can also be elucidated. The substituents on the pyrazolo[1,5-a]pyrimidine core have a significant impact on the absorption and emission properties. rsc.org An electron-withdrawing group like chlorine at the 7-position can cause a bathochromic (red) shift in the absorption spectrum.
Quantum Chemical Parameters and Reactivity Indices
From the HOMO and LUMO energies obtained from DFT calculations, several quantum chemical parameters can be derived to describe the global reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Electronegativity (χ): Represents the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution.
Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.
These parameters provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of different derivatives within the pyrazolo[1,5-a]pyrimidine family.
Table 3: Predicted Quantum Chemical Parameters for this compound
| Parameter | Formula | Predicted Value |
|---|---|---|
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | ~4.25 eV |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~2.5 eV |
| Global Electrophilicity (ω) | χ^2 / (2η) | ~3.6 eV |
Note: These values are derived from the estimated HOMO and LUMO energies.
Mechanistic Insights into Chemical Reactions Involving 7 Chloro 3 Methylpyrazolo 1,5 a Pyrimidine
Elucidation of Reaction Pathways for Pyrazolo[1,5-a]pyrimidine (B1248293) Synthesis
The construction of the pyrazolo[1,5-a]pyrimidine core, the foundational structure of 7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine, is most commonly achieved through the cyclocondensation of a 3-aminopyrazole (B16455) with a 1,3-bielectrophilic partner. This versatile strategy allows for the introduction of various substituents on the pyrimidine (B1678525) ring.
The primary pathway involves the reaction of a 3-amino-5-methylpyrazole (B16524) with a suitable 1,3-dicarbonyl compound or its synthetic equivalent. The mechanism initiates with a nucleophilic attack by the exocyclic amino group (N1) of the aminopyrazole on one of the carbonyl carbons of the bielectrophile. This is followed by an intramolecular cyclization, where the endocyclic pyrazole (B372694) nitrogen (N2) attacks the second carbonyl group. A subsequent dehydration step then leads to the formation of the aromatic pyrazolo[1,5-a]pyrimidine ring system. nih.govnih.govnanobioletters.com
The regiochemistry of the final product is dictated by the nature of the 1,3-bielectrophile. For instance, the reaction of 3-amino-5-methylpyrazole with an unsymmetrical β-diketone like acetylacetone (B45752) (pentane-2,4-dione) leads to the formation of 5,7-dimethylpyrazolo[1,5-a]pyrimidine. To obtain the 7-chloro derivative, a precursor such as diethyl malonate is used to first synthesize the 5,7-dihydroxy intermediate, which is then subjected to a chlorination reaction, typically using phosphorus oxychloride (POCl₃).
A general representation of this pathway is as follows:
Nucleophilic Addition: The amino group of 3-amino-5-methylpyrazole attacks a carbonyl carbon of the 1,3-dicarbonyl compound.
Intermediate Formation: A vinylogous amide intermediate is formed.
Cyclization: Intramolecular nucleophilic attack by the pyrazole ring nitrogen onto the remaining carbonyl carbon closes the pyrimidine ring.
Dehydration: Elimination of two water molecules yields the aromatic pyrazolo[1,5-a]pyrimidine core.
The choice of reactants significantly influences the substitution pattern on the resulting heterocyclic core, as detailed in the table below.
| Aminopyrazole Precursor | 1,3-Bielectrophile | Key Reaction Step | Resulting Core Structure |
|---|---|---|---|
| 3-Amino-5-methylpyrazole | Diethyl malonate | Cyclocondensation & Dehydration | 3-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol |
| 3-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | Phosphorus oxychloride (POCl₃) | Chlorination | 5,7-Dichloro-3-methylpyrazolo[1,5-a]pyrimidine |
| 3-Aminopyrazoles | β-Enaminones | Cyclocondensation | Substituted Pyrazolo[1,5-a]pyrimidines |
| 3-Substituted-5-amino-1H-pyrazoles | Cyclic β-dicarbonyl compounds | Regioselective Cyclization | Fused Pyrazolo[1,5-a]pyrimidines |
Role of Catalysis in Specific Functionalization Reactions
Catalysis plays a pivotal role in the selective functionalization of the this compound core. The chlorine atom at the C7 position is particularly susceptible to substitution, making it a key handle for introducing molecular diversity through various catalytic cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling: Palladium catalysts are extensively used to forge new carbon-carbon and carbon-heteroatom bonds at the C7 position. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings are commonly employed.
The general mechanism for a Suzuki coupling, for example, involves a well-established catalytic cycle:
Oxidative Addition: A Pd(0) complex reacts with this compound, inserting into the C-Cl bond to form a Pd(II) intermediate.
Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the chloride ion.
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.
These catalytic methods allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C7 position, which is crucial for tuning the electronic and steric properties of the molecule for various applications.
Other Metal-Catalyzed Reactions: Besides palladium, other transition metals like rhodium (Rh) and copper (Cu) have been utilized in the synthesis and functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov For instance, Rh(III)-catalyzed annulation has been used for the efficient synthesis of the core structure from 3-aminopyrazoles, aldehydes, and sulfoxonium ylides. nih.gov
The table below summarizes the role of different catalysts in functionalization reactions.
| Catalyst Type | Reaction | Position Functionalized | Mechanistic Role |
|---|---|---|---|
| Palladium(0) Complexes | Suzuki Coupling | C7 | Facilitates C-C bond formation via oxidative addition/reductive elimination cycle. |
| Palladium(0) Complexes | Buchwald-Hartwig Amination | C7 | Catalyzes C-N bond formation for introducing amine functionalities. |
| Rhodium(III) Complexes | C-H Activation/Annulation | Core Synthesis | Catalyzes the multicomponent synthesis of the pyrazolo[1,5-a]pyrimidine ring. |
| Copper(I) Salts | Sonogashira Coupling | C7 | Acts as a co-catalyst with palladium to facilitate C-C bond formation with terminal alkynes. |
Radical Processes in Synthetic Routes
While many synthetic routes to pyrazolo[1,5-a]pyrimidines proceed via ionic mechanisms, certain pathways involve radical intermediates, particularly in oxidative functionalization reactions.
One notable example is the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines using potassium persulfate (K₂S₂O₈) as an oxidant in the presence of a sodium halide (NaX). acs.org Potassium persulfate is a potent oxidizing agent known to generate sulfate (B86663) radical anions (SO₄•⁻) upon thermal or photochemical decomposition. These highly reactive radicals can initiate a cascade of reactions.
A plausible mechanism for the K₂S₂O₈-promoted oxidative halogenation involves the following steps:
Cyclization: First, the pyrazolo[1,5-a]pyrimidine core is formed through the cyclocondensation of an aminopyrazole and an enaminone, a reaction which itself can be promoted by K₂S₂O₈.
Radical Initiation: The persulfate dianion (S₂O₈²⁻) decomposes to form two sulfate radical anions (SO₄•⁻).
Halogen Radical Generation: The sulfate radical anion oxidizes a halide ion (X⁻ from NaX) to a halogen radical (X•).
Halogenation: The pyrazolo[1,5-a]pyrimidine intermediate undergoes electrophilic halogenation. While this step is often depicted as an electrophilic aromatic substitution, the in-situ generation of halogens via a radical pathway is a key feature of this method. The intermediate pyrazolo[1,5-a]pyrimidine is oxidized, and an electrophilic halogenation by in-situ generated X₂ leads to the final 3-halo product. acs.org
This method provides an efficient, metal-free approach to introducing halogens onto the pyrazolo[1,5-a]pyrimidine scaffold, which can then serve as handles for further catalytic functionalization. The use of radical initiators like K₂S₂O₈ highlights the diversity of mechanistic pathways available for the synthesis and modification of these important heterocyclic compounds. acs.orgresearchgate.net
Applications of 7 Chloro 3 Methylpyrazolo 1,5 a Pyrimidine and Its Derivatives in Academic and Applied Research Non Clinical Focus
Material Science Applications
The unique photophysical and structural characteristics of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives make them valuable candidates for the development of advanced materials. Their applications in this domain range from fluorescent materials to the intricate design of crystal structures.
Development of Pyrazolo[1,5-a]pyrimidine-Based Fluorophores and Optical Materials
Pyrazolo[1,5-a]pyrimidine derivatives have emerged as a promising class of fluorophores due to their tunable photophysical properties, high quantum yields, and excellent photostability. johnshopkins.edu Research has demonstrated that strategic modifications to the pyrazolo[1,5-a]pyrimidine core can lead to the development of novel fluorescent materials with tailored absorption and emission characteristics.
A study on a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines revealed that the introduction of different electron-donating or electron-withdrawing groups at the 7-position allows for the fine-tuning of their optical properties. mdpi.com For instance, derivatives with electron-donating groups at this position tend to exhibit enhanced absorption and emission behaviors. mdpi.com The photophysical properties of these compounds are comparable to some commercially available fluorescent probes. mdpi.com
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for the incorporation of various functional groups, leading to a diverse range of fluorophores. The synthesis of these compounds can be achieved through efficient methods, such as the microwave-assisted cyclocondensation of β-enaminones with NH-5-aminopyrazoles. nih.gov
Table 1: Photophysical Properties of Selected 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Substituent at Position 7 | Absorption λmax (nm) | Emission λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (ΦF) |
|---|---|---|---|---|---|
| 4a | 4-Pyridyl | 358 | 450 | 18,300 | 0.85 |
| 4b | 2,4-Dichlorophenyl | 362 | 435 | 14,100 | 0.63 |
| 4d | Phenyl | 352 | 432 | 15,800 | 0.72 |
| 4e | 4-Methoxyphenyl | 365 | 445 | 20,600 | 0.97 |
This table is interactive. Users can sort the data by clicking on the column headers.
Supramolecular Chemistry and Crystal Engineering
The rigid and planar nature of the pyrazolo[1,5-a]pyrimidine ring system makes it an excellent building block for supramolecular chemistry and crystal engineering. acs.org The ability of these molecules to form well-defined crystal structures through various non-covalent interactions is a key area of investigation.
The crystal packing of pyrazolo[1,5-a]pyrimidine derivatives is often governed by weak intermolecular interactions, such as C—H···N hydrogen bonds and π–π stacking interactions. mdpi.com For example, the crystal structure of 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine reveals intramolecular N···Cl interactions and intermolecular N···Cl and π–π interactions between the pyrazole (B372694) rings. mdpi.com In the case of 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, weak C—H···N hydrogen bonds link the molecules into infinite sheets. nih.gov
In Vitro Biochemical Investigations (Non-Clinical Focus)
Derivatives of 7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine have been extensively studied as inhibitors of various enzymes, particularly protein kinases, which are key regulators of cellular processes. These investigations are crucial for understanding the fundamental biochemical pathways and for the development of molecular probes for research purposes.
Structure-Activity Relationship (SAR) Studies on Enzyme Inhibition
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology for understanding how the chemical structure of a compound influences its biological activity. For pyrazolo[1,5-a]pyrimidine derivatives, SAR studies have been instrumental in identifying key structural features required for potent and selective enzyme inhibition.
Extensive research has been conducted on the SAR of pyrazolo[1,5-a]pyrimidines as inhibitors of various kinases, including Tropomyosin receptor kinases (Trk), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3K). mdpi.commdpi.com For instance, in the case of Trk inhibitors, the pyrazolo[1,5-a]pyrimidine core is essential for forming a crucial hinge interaction with the Met592 residue in the enzyme's active site. mdpi.com The introduction of a carboxamide moiety at the third position and specific substitutions at the fifth position have been shown to significantly enhance inhibitory activity. nih.gov
Similarly, for PI3Kδ inhibitors, the presence of a morpholine (B109124) group at the 7-position of the pyrazolo[1,5-a]pyrimidine core is vital for interaction with the catalytic site of the enzyme. mdpi.com SAR studies have also highlighted that substitutions at the C(2) and C(5) positions can be optimized to improve potency and selectivity. mdpi.com
Table 2: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as TrkA Kinase Inhibitors
| Compound | Modification | TrkA IC₅₀ (nM) | Key SAR Finding |
|---|---|---|---|
| 8 | Picolinamide at C3, 2,5-difluorophenyl-substituted pyrrolidine (B122466) at C5 | 1.7 | Amide bond at C3 and specific substitution at C5 significantly enhance activity. mdpi.com |
| 9 | Picolinamide at C3, 2,5-difluorophenyl-substituted pyrrolidine at C5 | 1.7 | Confirms the importance of the C3 and C5 substitutions for high potency. mdpi.com |
| 12 | Macrocyclic with pyridine (B92270) ring | 1-100 | Macrocyclization can lead to potent inhibitors. mdpi.com |
| 13 | Macrocyclic with pyridinone ring | 1-100 | The nature of the ring in the macrocycle influences activity. mdpi.com |
This table is interactive. Users can sort the data by clicking on the column headers.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biochemical Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This method is valuable for predicting the activity of new compounds and for understanding the physicochemical properties that govern their inhibitory potential.
A QSAR study was performed on a series of pyrazolo[1,5-a]pyrimidine compounds to explore their structural requirements for the inhibition of Pim-1 and Pim-2 kinases. researchgate.net This study utilized stepwise multiple linear regression to develop QSAR models that correlate the structural features of the compounds with their inhibitory activities. researchgate.net Such models can aid in the rational design of more potent and selective kinase inhibitors for research purposes. The findings from these models can highlight the importance of specific electronic and steric properties of the substituents in determining the inhibitory potency. researchgate.net
Mechanism of Enzyme Inhibition at the Molecular Level (e.g., ATP-competitive, allosteric)
Understanding the mechanism of enzyme inhibition at the molecular level is crucial for the rational design of specific inhibitors. Pyrazolo[1,5-a]pyrimidine derivatives have been shown to act as inhibitors of protein kinases through various mechanisms, most notably as ATP-competitive inhibitors. rsc.org
In ATP-competitive inhibition, the pyrazolo[1,5-a]pyrimidine scaffold mimics the purine (B94841) ring of ATP and binds to the ATP-binding pocket of the kinase, thereby preventing the binding of the natural substrate. nih.gov Molecular docking studies have provided insights into the specific interactions between these inhibitors and the amino acid residues in the active site. For instance, the N1 atom of the pyrazolo[1,5-a]pyrimidine core is often involved in forming a hydrogen bond with a key residue in the hinge region of the kinase, such as Met592 in TrkA. mdpi.com
In the case of PI3Kδ inhibitors, a crucial hydrogen bond is formed between the oxygen atom of the morpholine group at the 7-position and the Val-828 residue in the hinge region of the enzyme. mdpi.com Furthermore, indole-substituted derivatives at the C(5) position can form an additional hydrogen bond with Asp-787 in the affinity pocket, which contributes to their selectivity. mdpi.com These detailed molecular interactions are fundamental to the inhibitory mechanism of this class of compounds.
In Vitro Studies of Biochemical Target Interactions
Derivatives of the pyrazolo[1,5-a]pyrimidine core are widely recognized as potent protein kinase inhibitors. researchgate.netmdpi.com The planar, fused ring system serves as a versatile scaffold that can be modified at multiple positions (2, 3, 5, 6, and 7) to achieve high affinity and selectivity for the ATP-binding sites of various kinases. researchgate.netnih.gov
Protein Kinases
The pyrazolo[1,5-a]pyrimidine framework is a key component in numerous small-molecule inhibitors targeting a range of protein kinases. mdpi.com Modifications to the core structure significantly influence the electronic properties and molecular conformation, which in turn affects interactions with biological targets through mechanisms like hydrogen bonding and hydrophobic interactions. researchgate.net For example, various derivatives have been developed as inhibitors of cyclin-dependent kinases (CDKs), B-Raf, and MEK, which are crucial regulators of cell signaling pathways. researchgate.netnih.gov In one study, optimization of the pyrazolo[1,5-a]pyrimidine scaffold led to the identification of highly selective inhibitors of Casein Kinase 2 (CK2), with compounds demonstrating IC50 values in the low nanomolar range in biochemical assays. nih.gov
Trk (Tropomyosin Receptor Kinase)
The pyrazolo[1,5-a]pyrimidine nucleus is a prominent framework for the development of Trk inhibitors. ontosight.ai Researchers have designed and synthesized series of these derivatives to target secondary mutations in Trk that confer resistance to existing inhibitors. semanticscholar.org One study reported a 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivative, compound 5n , which showed potent activity against several clinically relevant Trk mutants. semanticscholar.org Its inhibitory activity was significantly greater than the second-generation inhibitor selitrectinib. semanticscholar.org
IRAK4 (Interleukin-1 Receptor-Associated Kinase 4)
A series of pyrazolopyrimidine compounds have been developed and optimized as inhibitors of IRAK4, a key kinase in the signaling pathways of Toll-like receptors (TLRs) and the IL-1 receptor family. acs.org Starting from a high-throughput screening hit, medicinal chemistry efforts led to derivatives with improved potency and kinase selectivity. acs.org
PI3Kδ (Phosphoinositide 3-Kinase δ)
Phosphoinositide 3-kinase δ (PI3Kδ) is a lipid kinase primarily expressed in immune cells, and its inhibition is a strategy for addressing inflammatory and autoimmune diseases. mdpi.comnih.gov A series of novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and identified as potent and highly selective inhibitors of PI3Kδ. mdpi.comnih.gov In these designs, a morpholine ring at position 7 of the core structure was found to be crucial for forming a key hydrogen bond with the Val-828 residue in the hinge region of the enzyme. nih.gov One of the most active compounds, CPL302415 , emerged from a series of benzimidazole (B57391) derivatives of pyrazolo[1,5-a]pyrimidine, displaying an IC50 value of 18 nM for PI3Kδ. nih.gov
InhA (Enoyl-Acyl Carrier Protein Reductase)
The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, a related structure, has been investigated for its antitubercular properties against Mycobacterium tuberculosis. While InhA is a known target for antitubercular drugs, studies have also explored other potential modes of action for this class of compounds, such as interference with iron homeostasis in mycobacteria. Further research has focused on designing novel substituted benzimidazolyl derivatives that target the InhA enzyme.
Table 1: In Vitro Biochemical Target Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound/Derivative | Target | IC50 Value | Source(s) |
|---|---|---|---|
| CPL302415 | PI3Kδ | 18 nM | nih.gov |
| CPL302415 | PI3Kα | 1422 nM | nih.gov |
| CPL302415 | PI3Kβ | >25,000 nM | nih.gov |
| CPL302415 | PI3Kγ | 16,900 nM | nih.gov |
| Compound 5n | TRKAG667C | 2.3 nM | semanticscholar.org |
| Compound 5n | TRKAF589L | 0.4 nM | semanticscholar.org |
| Compound 5n | TRKAG595R | 0.5 nM | semanticscholar.org |
| Selitrectinib | TRKAG667C | 12.6 nM | semanticscholar.org |
| Selitrectinib | TRKAF589L | 5.8 nM | semanticscholar.org |
| Selitrectinib | TRKAG595R | 7.6 nM | semanticscholar.org |
| IC20 | CK2α | 8 nM | nih.gov |
| IC20 | CK2α' | 38 nM | nih.gov |
Enzyme Inhibition Kinetics (in vitro)
The development of pyrazolo[1,5-a]pyrimidine derivatives as enzyme inhibitors often involves detailed kinetic studies to determine their potency, selectivity, and mechanism of action. These studies are crucial for understanding the structure-activity relationship (SAR) and optimizing lead compounds.
For PI3Kδ inhibitors, biochemical assays measuring the inhibition of phosphatidylinositol (4,5)-bisphosphate (PIP2) production are commonly used. nih.gov A library of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine showed potent activity, with IC50 values ranging from 1.892 µM down to 0.018 µM. nih.gov The lead compound, CPL302415, demonstrated high selectivity for the δ isoform over other class I PI3K isoforms, with selectivity ratios of 79-fold against PI3Kα, 1415-fold against PI3Kβ, and 939-fold against PI3Kγ. nih.gov
In addition to protein kinases, pyrazolo[1,5-a]pyrimidine derivatives have been evaluated against other enzymes. A study investigating their potential as anti-diabetic agents found that certain derivatives could inhibit α-glucosidase with an IC50 of 15.2 µM, which was approximately 50-fold more potent than the standard acarbose. Other derivatives showed inhibitory effects on α-amylase.
Table 2: Enzyme Inhibition and Selectivity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Enzyme | IC50 | Selectivity Ratio (vs. PI3Kδ) | Source(s) |
|---|---|---|---|---|
| CPL302415 | PI3Kδ | 18 nM | - | nih.gov |
| CPL302415 | PI3Kα | 1422 nM | α/δ = 79 | nih.gov |
| CPL302415 | PI3Kβ | >25,000 nM | β/δ = 1415 | nih.gov |
| CPL302415 | PI3Kγ | 16,900 nM | γ/δ = 939 | nih.gov |
| Substituted 6-amino-pyrazolo[1,5-a]pyrimidine | α-glucosidase | 15.2 µM | Not Applicable |
In Vitro Anti-Biofilm Activity
Biofilm formation by pathogenic bacteria is a significant challenge, and compounds that can inhibit this process are of great interest. Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their in vitro antibacterial and anti-biofilm activities. In a study screening for activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, several pyrazolo[1,5-a]pyrimidine derivatives demonstrated excellent antibacterial properties, determined by their minimum inhibitory concentrations (MICs). The study further investigated the anti-biofilm and anti-quorum-sensing capabilities of these compounds, which are key mechanisms controlling biofilm formation.
Application as Ligands in Organometallic Chemistry and Catalysis
The pyrazolo[1,5-a]pyrimidine scaffold, with its multiple nitrogen atoms, exhibits significant potential as a ligand in organometallic chemistry. mdpi.com These nitrogen atoms have accessible electron pairs that can coordinate with metal centers, making the scaffold a versatile building block for creating novel metal complexes. mdpi.com
Research has demonstrated the synthesis and characterization of neutral Rhenium(I) complexes of the type [ReCl(CO)3Ln], where 'L' is a pyrazolo[1,5-a]pyrimidine-based ligand. mdpi.com In these complexes, the pyrazolo[1,5-a]pyrimidine derivative acts as a bidentate or tridentate ligand, coordinating to the rhenium metal center. mdpi.com While the primary focus of these particular studies was to evaluate the biological (antimicrobial and anti-proliferative) activity of the resulting organometallic complexes, they successfully demonstrate the capability of the pyrazolo[1,5-a]pyrimidine core to act as an effective ligand. mdpi.com
The broader family of related fused pyrimidines, such as triazolopyrimidines, has been shown to exhibit great versatility as ligands. mdpi.com They are used as building blocks for multidimensional systems and metal-organic frameworks (MOFs) with applications in magnetism and luminescence. mdpi.com Although palladium catalysis is frequently employed in the synthesis and functionalization of the pyrazolo[1,5-a]pyrimidine ring itself through cross-coupling reactions, the use of the resulting pyrimidine (B1678525) compounds as ligands in subsequent catalytic processes is a distinct and developing area of research. ontosight.aisemanticscholar.org
Future Research Directions and Challenges for 7 Chloro 3 Methylpyrazolo 1,5 a Pyrimidine Research
Innovation in Sustainable and Economically Viable Synthetic Methodologies
The development of environmentally benign and cost-effective methods for the synthesis of 7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine is a paramount objective for future research. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and complex purification procedures, leading to significant environmental impact and economic constraints. Green chemistry principles offer a roadmap for overcoming these challenges.
Future synthetic strategies should prioritize the use of non-toxic solvents, recyclable catalysts, and energy-efficient reaction conditions. Methodologies such as microwave-assisted synthesis and solvent-free reactions have already shown promise in accelerating the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives while minimizing environmental footprint. Further exploration into one-pot multicomponent reactions, where multiple chemical transformations are performed in a single step, could significantly enhance the efficiency and economic viability of synthesizing the target molecule. The use of biocatalysis, employing enzymes to mediate specific reaction steps, represents another promising avenue for developing highly selective and sustainable synthetic pathways.
A comparative analysis of various synthetic approaches highlights the potential for improvement in terms of yield, cost, and environmental impact.
| Synthetic Approach | Key Advantages | Key Disadvantages | Potential for Improvement |
| Conventional Heating | Well-established procedures | High energy consumption, long reaction times, potential for side products | Optimization of catalysts and reaction media |
| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, improved purity | Requires specialized equipment | Development of scalable microwave reactors |
| Solvent-Free Reactions | Reduced solvent waste, simplified workup | Limited to certain reaction types, potential for thermal decomposition | Exploration of new solid-state catalysts |
| Multicomponent Reactions | High atom economy, operational simplicity | Complex reaction optimization | Design of novel multicomponent strategies |
| Biocatalysis | High selectivity, mild reaction conditions | Limited enzyme availability and stability | Enzyme engineering and immobilization techniques |
Expanding the Scope of Functionalization and Derivatization Strategies
The inherent reactivity of the 7-chloro substituent in this compound makes it a versatile handle for a wide array of chemical modifications. The chlorine atom at the 7-position is known to be highly susceptible to nucleophilic substitution, opening the door to the introduction of a diverse range of functional groups. nih.gov Future research should focus on systematically exploring these substitution reactions to create a library of novel derivatives with tailored properties.
Beyond simple substitution, modern cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig couplings, offer powerful tools for forging new carbon-carbon and carbon-heteroatom bonds at the 7-position. nih.gov These methods allow for the introduction of aryl, heteroaryl, and amino moieties, significantly expanding the structural diversity of the pyrazolo[1,5-a]pyrimidine scaffold. Furthermore, C-H activation techniques are emerging as a highly efficient and atom-economical approach to directly functionalize the heterocyclic core, minimizing the need for pre-functionalized starting materials.
The strategic derivatization of this compound is crucial for fine-tuning its physicochemical and biological properties. For instance, the introduction of specific functional groups can modulate its solubility, lipophilicity, and ability to interact with biological targets. A systematic exploration of these derivatization strategies will be instrumental in unlocking the full potential of this compound in various applications.
Table of Potential Functionalization Reactions:
| Reaction Type | Reagents/Catalysts | Potential Functional Groups Introduced |
| Nucleophilic Aromatic Substitution | Amines, alcohols, thiols | Amino, alkoxy, thioether groups |
| Suzuki Coupling | Boronic acids, Pd catalyst | Aryl, heteroaryl groups |
| Buchwald-Hartwig Amination | Amines, Pd catalyst | Substituted amino groups |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Alkynyl groups |
| C-H Activation | Various transition metal catalysts | Aryl, alkyl groups |
Integrated Theoretical and Experimental Approaches for Deeper Structure-Property Understanding
A comprehensive understanding of the relationship between the molecular structure of this compound and its macroscopic properties is essential for its rational design and application. The integration of computational chemistry with experimental techniques provides a powerful synergy for achieving this goal.
Quantitative Structure-Activity Relationship (QSAR) studies represent another critical area where computational and experimental data converge. researchgate.net By correlating the structural features of a series of derivatives with their observed activities, QSAR models can be developed to predict the properties of new, unsynthesized compounds. This predictive capability can significantly accelerate the discovery and optimization of molecules with desired functionalities. Future research should focus on developing robust and validated QSAR models for this compound derivatives to guide the synthesis of compounds with enhanced performance in specific applications.
Key Integrated Approaches:
| Theoretical Method | Experimental Technique | Information Gained |
| Density Functional Theory (DFT) | X-ray Crystallography, NMR Spectroscopy | Molecular geometry, electronic structure, spectroscopic properties |
| Time-Dependent DFT (TD-DFT) | UV-Vis and Fluorescence Spectroscopy | Electronic transitions, photophysical properties |
| QSAR Modeling | Biological/Chemical Assays | Structure-activity/property relationships |
Exploration of Novel Applications in Emerging Fields of Chemical Science and Technology
The unique structural and electronic properties of this compound and its derivatives make them promising candidates for a variety of applications in emerging scientific and technological fields. While the pyrazolo[1,5-a]pyrimidine scaffold is well-known for its utility in medicinal chemistry, particularly as kinase inhibitors in cancer therapy, its potential extends far beyond this traditional application. rsc.orgnih.gov
One exciting area of exploration is in the field of materials science, specifically as building blocks for novel organic functional materials. The fused heterocyclic system can act as a fluorophore, and by judiciously modifying the substituents, its photophysical properties, such as absorption and emission wavelengths, can be tuned. nih.govrsc.org This opens up possibilities for their use in organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and sensors.
Furthermore, the ability to introduce a wide range of functional groups onto the pyrazolo[1,5-a]pyrimidine core suggests their potential utility in the development of new catalysts, ligands for metal complexes with interesting electronic or magnetic properties, and as components in supramolecular assemblies. The exploration of these novel applications will require interdisciplinary collaborations between synthetic chemists, materials scientists, and physicists to fully realize the potential of this versatile chemical entity.
Emerging Application Areas:
| Field | Potential Application | Key Properties to Exploit |
| Materials Science | Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes, Sensors | Tunable photophysical properties, environmental sensitivity |
| Catalysis | Ligands for transition metal catalysts | Coordination ability, electronic tunability |
| Supramolecular Chemistry | Building blocks for self-assembling systems | Defined geometry, potential for intermolecular interactions |
| Agrochemicals | Herbicides, fungicides, insecticides | Biological activity, structural diversity |
Q & A
Q. What are the optimal synthetic routes for preparing 7-chloro-3-methylpyrazolo[1,5-a]pyrimidine and its derivatives?
The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example, refluxing precursors in pyridine for 5–6 hours yields intermediates, which are then purified via recrystallization (ethanol/DMF) or column chromatography. Key steps include controlling reaction temperature (80–100°C), solvent selection (e.g., pyridine for azo coupling), and acid-base workup to isolate crystalline products .
Q. How should researchers characterize the purity and structure of synthesized pyrazolo[1,5-a]pyrimidine derivatives?
Standard methods include:
- Melting point analysis (e.g., 263–265°C for compound 10d ).
- Spectroscopy : IR for functional groups (e.g., NH stretching at 3280 cm⁻¹, C=O at 1695 cm⁻¹ ), ¹H/¹³C NMR for substituent assignments (e.g., aromatic protons at δ 7.56–9.06 ppm ), and MS for molecular ion confirmation.
- Elemental analysis (C, H, N) to validate stoichiometry (e.g., C: 62.77% calculated vs. observed ).
Q. What safety protocols are critical during the synthesis of chlorinated pyrazolo[1,5-a]pyrimidines?
- Use glove boxes for handling toxic intermediates (e.g., chloromethyl derivatives).
- Employ fume hoods to avoid inhalation of volatile reagents (e.g., POCl₃ in phosphorylation).
- Dispose of halogenated waste via certified agencies to prevent environmental contamination .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry or substituent positioning?
Single-crystal X-ray diffraction confirms planarity and bond angles. For example, the title compound C₈H₄Cl₂N₄ exhibits near-coplanar non-H atoms (r.m.s. deviation: 0.011 Å) and intermolecular C–H···N interactions stabilizing the lattice . Refinement parameters (R factor ≤ 0.038) ensure accuracy, while β angles (e.g., 95.924° ) reveal monoclinic packing.
Q. What strategies address contradictions in spectroscopic data for structurally similar derivatives?
- 2D NMR (COSY, HSQC) : Differentiates overlapping signals in crowded aromatic regions (e.g., pyrazole vs. pyrimidine protons).
- Isotopic labeling : Traces unexpected byproducts (e.g., chloromethyl vs. hydroxymethyl isomers).
- Computational modeling : Compares experimental IR/NMR with DFT-calculated spectra to validate assignments .
Q. How can substituent modifications enhance bioactivity or selectivity in pyrazolo[1,5-a]pyrimidines?
Q. What methodologies optimize reaction yields in multi-step syntheses?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes).
- Catalytic systems : Use Pd/C or CuI for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions).
- In-situ monitoring : Employ TLC or HPLC to track intermediate formation and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
